REACTION_CXSMILES
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[N+:1]([C:4]1[CH:5]=[C:6]([C:10]2[O:11][C:12]3[CH:17]=[CH:16][N:15]=[CH:14][C:13]=3[N:18]=2)[CH:7]=[CH:8][CH:9]=1)([O-])=O.[NH4+].[Cl-]>CO.O.[Fe]>[O:11]1[C:12]2[CH:17]=[CH:16][N:15]=[CH:14][C:13]=2[N:18]=[C:10]1[C:6]1[CH:5]=[C:4]([NH2:1])[CH:9]=[CH:8][CH:7]=1 |f:1.2,3.4|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for 6 h
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Duration
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6 h
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Type
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FILTRATION
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Details
|
The mixture was filtered
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Type
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CUSTOM
|
Details
|
the filtrate was evaporated in vacuo
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Type
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CUSTOM
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Details
|
The residue was purified by chromatography on silica gel (eluted with petroleum ether:EtOAc:Et3N=160:40:1)
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Name
|
|
Type
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product
|
Smiles
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O1C(=NC=2C=NC=CC21)C=2C=C(C=CC2)N
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.107 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.5% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |